Cas no 79865-89-7 (4-(Ethylamino)benzaldehyde)

4-(Ethylamino)benzaldehyde structure
4-(Ethylamino)benzaldehyde structure
4-(Ethylamino)benzaldehyde
79865-89-7
C9H11NO
149.189742326736
MFCD18447689
556527
12714578

4-(Ethylamino)benzaldehyde Properties

Names and Identifiers

    • 4-(Ethylamino)benzaldehyde
    • p-(Ethylamino)benzaldehyde
    • Benzaldehyde,4-(ethylamino)-
    • Benzaldehyde, 4-(ethylamino)- (9CI)
    • 2473AC
    • FCH832279
    • AX8237831
    • ST24043091
    • MFCD18447689
    • CS-0151976
    • SCHEMBL5542224
    • DS-16074
    • AKOS006229694
    • 10.14272/QBGRAELMPIMNON-UHFFFAOYSA-N.1
    • AMY29082
    • 79865-89-7
    • doi:10.14272/QBGRAELMPIMNON-UHFFFAOYSA-N.1
    • DTXSID20507763
    • A864796
    • 4-Ethylamino-benzaldehyde
    • 4-(Ethylamino)benzaldehyde (ACI)
    • +Expand
    • MFCD18447689
    • QBGRAELMPIMNON-UHFFFAOYSA-N
    • 1S/C9H11NO/c1-2-10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3
    • O=CC1C=CC(NCC)=CC=1

Computed Properties

  • 149.084063974g/mol
  • 1
  • 2
  • 3
  • 149.084063974g/mol
  • 11
  • 117
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 29.1

4-(Ethylamino)benzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004ZVI-100mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
100mg
$32.00 2024-04-21
A2B Chem LLC
AC32318-100mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
100mg
$30.00 2024-04-19
Aaron
AR00503U-100mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
100mg
$19.00
abcr
AB440162-250 mg
4-(Ethylamino)benzaldehyde; .
79865-89-7
250MG
€178.70 2023-07-18
Alichem
A019143406-1g
4-(Ethylamino)benzaldehyde
79865-89-7 98%
1g
$338.64 2023-09-01
Chemenu
CM109541-100mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
100mg
$57 2024-07-23
Crysdot LLC
CD12030181-5g
4-(Ethylamino)benzaldehyde
79865-89-7 98%
5g
$721
eNovation Chemicals LLC
D633317-5g
4-(ethylamino)benzaldehyde
79865-89-7 97%
5g
$950 2022-09-05
Fluorochem
231975-250mg
4-(Ethylamino)benzaldehyde
79865-89-7 95%
250mg
£61.00
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0998-100MG
4-(ethylamino)benzaldehyde
79865-89-7 95%
100MG
¥ 204.00

4-(Ethylamino)benzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt dinitrate (poly. with hexamethylenetetramine) ;  13 h, 2 MPa, 170 °C
Reference
A strategy of two-step tandem catalysis towards direct N-alkylation of nitroarenes with ethanol via facile fabricated novel Co-based catalysts derived from coordination polymers
Wang, Jing; et al, Journal of Catalysis, 2019, 376, 106-118

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2,5-Dihydroxyterephthalic acid (complexes with metals) ,  Magnesium ,  Nickel ,  Cobalt (complexes with 2,5-Dihydroxyterephthalic acid) ;  7 h, 160 °C
Reference
Boosting performance for hydrogenation-alkylation tandem reaction catalyzed by banana-like MgO-based solid solution confined Ni-Co alloy catalyst: Fabricated by a MTV-MOFs templated strategy
Li, Weizuo; et al, Molecular Catalysis, 2022, 529,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ;  48 h, rt → 90 °C
Reference
The Role of N-Substituents in Radiationless Deactivation of Aminated Derivatives of a Locked GFP Chromophore
Baleeva, Nadezhda S.; et al, European Journal of Organic Chemistry, 2017, 2017(35), 5219-5224

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water ;  15 h, 130 °C
Reference
A BODIPY fluorescence probe modulated by selenoxide spirocyclization reaction for peroxynitrite detection and imaging in living cells
Wang, Bingshuai; et al, Dyes and Pigments, 2013, 96(2), 383-390

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  3 d, 95 °C
1.2 Solvents: Water
Reference
Design, synthesis, and evaluation of resveratrol derivatives as Ass1-42 aggregation inhibitors, antioxidants, and neuroprotective agents
Lu, Chuanjun; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7683-7687

Synthetic Circuit 6

Reaction Conditions
Reference
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Synthetic Circuit 7

Reaction Conditions
Reference
Substitution of the methoxy group in p-[methoxybenzylidene]dimethylimmonium iodide
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(8), 1785-6

Synthetic Circuit 8

Reaction Conditions
Reference
Replacement of the alkylamino group in p-substituted benzaldehydes
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(2),

Synthetic Circuit 9

Reaction Conditions
Reference
Substitution of the methoxy group in p-[methoxybenzylidene]dimethylimmonium iodide
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(8), 1785-6

Synthetic Circuit 10

Reaction Conditions
Reference
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Synthetic Circuit 11

Reaction Conditions
Reference
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Water Catalysts: Platinum, compd. with tin (3:1) ;  5 MPa, 503 K
Reference
Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalyst
Yang, Fang; et al, Wuli Huaxue Xuebao, 2012, 28(9), 2141-2147

4-(Ethylamino)benzaldehyde Raw materials

4-(Ethylamino)benzaldehyde Preparation Products

4-(Ethylamino)benzaldehyde Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79865-89-7)4-(Ethylamino)benzaldehyde
A864796
99%/99%
1g/5g
189.0/768.0